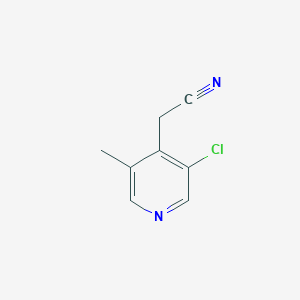
4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid is an organic compound that features a purine derivative linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid typically involves the reaction of 2-chloro-6-hydroxypurine with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced purine derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Reduced purine derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Scientific Research Applications
4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydroxypurine: A precursor in the synthesis of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid.
4-Hydroxybenzoic acid: Another precursor used in the synthesis.
4-((2-Chloro-7H-purin-6-yl)amino)benzoic acid: A structurally similar compound with an amino group instead of an oxy group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H7ClN4O3 |
|---|---|
Molecular Weight |
290.66 g/mol |
IUPAC Name |
4-[(2-chloro-7H-purin-6-yl)oxy]benzoic acid |
InChI |
InChI=1S/C12H7ClN4O3/c13-12-16-9-8(14-5-15-9)10(17-12)20-7-3-1-6(2-4-7)11(18)19/h1-5H,(H,18,19)(H,14,15,16,17) |
InChI Key |
WUVLJINWJXDHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide](/img/structure/B12816849.png)
![tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate](/img/structure/B12816850.png)
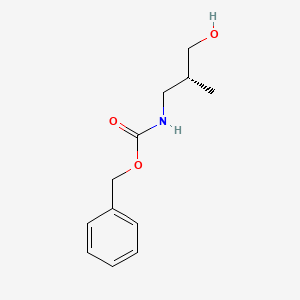


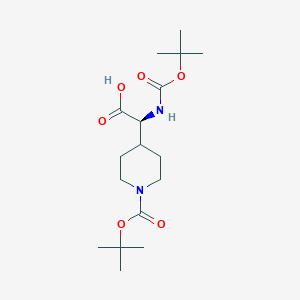
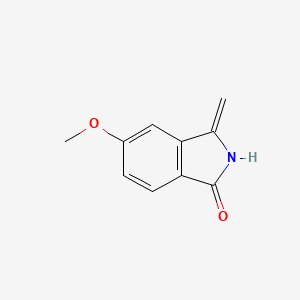
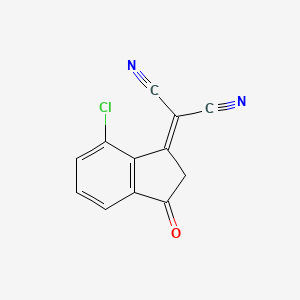
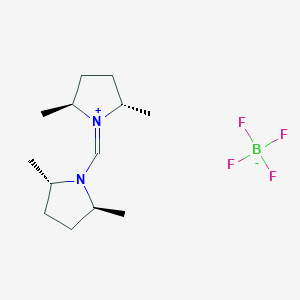

![[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate](/img/structure/B12816900.png)
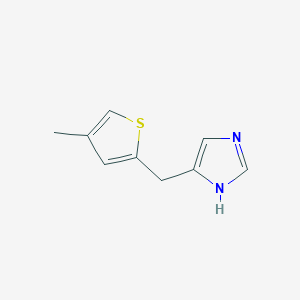
![(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12816928.png)
